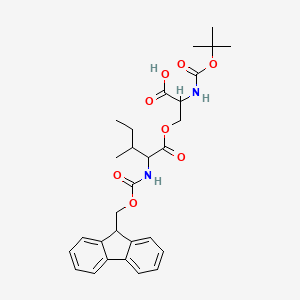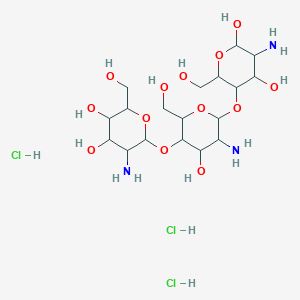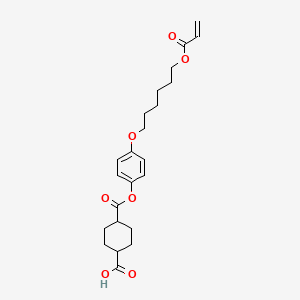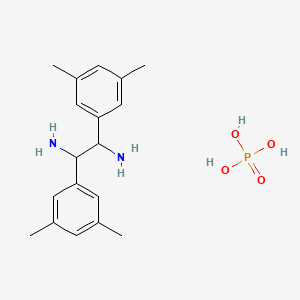![molecular formula C32H14CuF16N8-2 B12505837 Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene is a highly complex copper-based compound. This compound is notable for its extensive fluorination and intricate cyclic structure, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This may involve cyclization reactions to form the nonacyclic framework.
Introduction of fluorine atoms: Fluorination can be achieved through electrophilic or nucleophilic fluorination reactions.
Coordination with copper: The final step involves the coordination of the ligand with a copper ion, often under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of such complex compounds is rare due to the intricate and costly synthesis process. if produced, it would likely involve:
Batch processing: To carefully control reaction conditions and ensure high purity.
Purification steps: Including recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the copper center.
Reduction: Reduction reactions could also occur, potentially altering the oxidation state of the copper.
Substitution: Fluorine atoms may be substituted under specific conditions, although this is generally challenging due to the strength of the carbon-fluorine bond.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Non-polar solvents like dichloromethane or toluene are often used.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine
Imaging agents: Due to the presence of copper, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Potential use in drug delivery systems or as an active pharmaceutical ingredient.
Industry
Electronics: Use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in protective coatings to impart resistance to corrosion and wear.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological activity: Interaction with biological molecules could involve coordination to active sites in enzymes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Copper phthalocyanine: Another copper-based compound with extensive use in dyes and pigments.
Copper fluorides: Compounds like copper(II) fluoride, which also feature fluorine atoms but with simpler structures.
Uniqueness
The uniqueness of Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene lies in its highly fluorinated structure and complex cyclic framework, which may impart unique properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C32H14CuF16N8-2 |
|---|---|
Peso molecular |
878.0 g/mol |
Nombre IUPAC |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2 |
Clave InChI |
WCOTUBOOANUCOC-UHFFFAOYSA-N |
SMILES canónico |
C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)


![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)


![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

acetic acid](/img/structure/B12505822.png)

![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
